1,2-Dimethoxy-5-ethyl-3-iodobenzene 1,2-Dimethoxy-5-ethyl-3-iodobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18823746
InChI: InChI=1S/C10H13IO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3
SMILES:
Molecular Formula: C10H13IO2
Molecular Weight: 292.11 g/mol

1,2-Dimethoxy-5-ethyl-3-iodobenzene

CAS No.:

Cat. No.: VC18823746

Molecular Formula: C10H13IO2

Molecular Weight: 292.11 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dimethoxy-5-ethyl-3-iodobenzene -

Specification

Molecular Formula C10H13IO2
Molecular Weight 292.11 g/mol
IUPAC Name 5-ethyl-1-iodo-2,3-dimethoxybenzene
Standard InChI InChI=1S/C10H13IO2/c1-4-7-5-8(11)10(13-3)9(6-7)12-2/h5-6H,4H2,1-3H3
Standard InChI Key XQDBROQSNGINTM-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C(=C1)I)OC)OC

Introduction

Structural and Molecular Characteristics

Stereoelectronic Properties

The compound’s electronic configuration is influenced by the electron-donating methoxy groups (-OCH3_3) and the electron-withdrawing iodine atom. Methoxy groups at the 1- and 2-positions create a para-directing effect, while the iodine atom at the 3-position introduces steric hindrance and polarizability. These features impact reactivity in electrophilic substitution and cross-coupling reactions .

Spectral Data (Theoretical)

  • 1^1H NMR: Expected signals include a singlet for the two methoxy groups (δ 3.80–3.85 ppm), a triplet for the ethyl group’s methylene protons (δ 1.25–1.35 ppm), and aromatic protons split due to substituent effects (δ 6.50–7.20 ppm).

  • 13^{13}C NMR: Peaks for methoxy carbons (δ 55–60 ppm), ethyl carbons (δ 15–25 ppm for CH3_3, δ 30–40 ppm for CH2_2), and iodine-adjacent aromatic carbons (δ 90–100 ppm).

Synthetic Methodologies

Precursor Synthesis: 1,2-Dimethoxybenzene

The synthesis of 1,2-dimethoxybenzene (veratrole) is a critical precursor step. As detailed in patent CN101811942A, this involves the reaction of catechol with methyl chloride in the presence of a strong base (e.g., NaOH) under hydrothermal conditions :

Catechol + 2 CH3ClNaOH, H2O1,2-Dimethoxybenzene + 2 HCl\text{Catechol + 2 CH}_3\text{Cl} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{1,2-Dimethoxybenzene + 2 HCl}

Key parameters include a molar ratio of 2:1 for base-to-catechol, temperatures of 50–100°C, and reaction times of 4–10 hours .

Ethylation and Iodination

Subsequent functionalization introduces the ethyl and iodine groups:

  • Ethylation: Friedel-Crafts alkylation using ethyl iodide and a Lewis acid catalyst (e.g., AlCl3_3) in dichloromethane.

  • Iodination: Electrophilic iodination with iodine monochloride (ICl) or N-iodosuccinimide (NIS), directed by the methoxy groups’ ortho/para-directing effects .

Optimized Reaction Conditions

StepReagents/ConditionsYield
EthylationEthyl iodide, AlCl3_3, CH2_2Cl2_2, reflux65–75%
IodinationICl, CH3_3COOH, 50°C80–85%

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s iodine atom enables participation in Ullmann and Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing biaryl structures in drug candidates. For example, analogs have been used in synthesizing NK-1 receptor antagonists and bradykinin inhibitors .

Material Science

Its rigid aromatic core and halogen substituent suggest utility in liquid crystals or organic semiconductors, where iodine’s polarizability enhances charge transport properties.

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